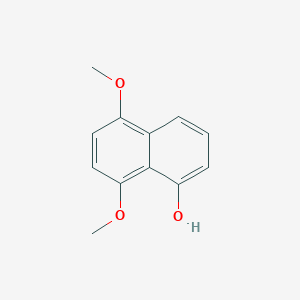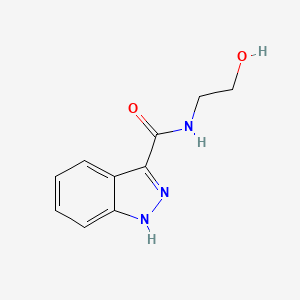
5,8-dimethoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-dimethoxynaphthalen-1-ol is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation properties .
Méthodes De Préparation
The synthesis of 5,8-dimethoxynaphthalen-1-ol typically involves the methoxylation of 1-naphthalenol. This can be achieved through various synthetic routes, including:
Methoxylation Reaction: Using methanol and a suitable catalyst under controlled conditions to introduce methoxy groups at the 5 and 8 positions of 1-naphthalenol.
Industrial Production: Large-scale production may involve the distillation and fractionation of petroleum or coal tar, followed by specific chemical reactions to achieve the desired methoxylation.
Analyse Des Réactions Chimiques
5,8-dimethoxynaphthalen-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reactions and conditions, but can include quinones, reduced naphthalenes, and substituted derivatives.
Applications De Recherche Scientifique
5,8-dimethoxynaphthalen-1-ol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of microbial infections and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,8-dimethoxynaphthalen-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress, inflammation, and microbial growth.
Pathways Involved: The compound may modulate pathways related to antioxidant defense, inflammatory response, and microbial inhibition.
Comparaison Avec Des Composés Similaires
5,8-dimethoxynaphthalen-1-ol can be compared with other similar naphthalene derivatives:
1-Naphthalenol, 5,7-dimethoxy-: Similar structure but with methoxy groups at the 5 and 7 positions.
5,8-dimethoxynaphthalen-1-ol6-methyl-2-nitroso-: Contains additional methyl and nitroso groups.
1-Naphthalenol, 5,6,7,8-tetrahydro-: A reduced form of naphthalene with hydrogenated rings .
Propriétés
Numéro CAS |
91963-30-3 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H12O3/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13/h3-7,13H,1-2H3 |
Clé InChI |
HJQLKIQZCKLQAA-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC=C(C2=C(C=C1)OC)O |
SMILES canonique |
COC1=C2C=CC=C(C2=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-2-OL](/img/structure/B1661458.png)


![1-[Benzyl(methyl)amino]propan-2-ol](/img/structure/B1661463.png)
![(5Z)-3-ethyl-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1661464.png)
![9-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]-3H-purine-6-thione](/img/structure/B1661466.png)



![tert-butyl 4-oxo-6-hydro-7H-pyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B1661475.png)
